6,7-Dihydroxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one
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Overview
Description
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by the presence of hydroxyl groups at positions 6 and 7, and a nitrophenyl group at position 2 on the chromone ring. It has a molecular formula of C15H9NO6 and a molecular weight of 299.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6,7-dihydroxy-4-chromanone with 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the formation of the chromone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 6,7-dihydroxy-2-(4-aminophenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted chromones depending on the electrophile used.
Scientific Research Applications
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the expression of pro-inflammatory cytokines and enzymes like COX-2 through the MAPK and NF-κB signaling pathways.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydroxy-4-methylcoumarin
- 6,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- 6,7-Dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
6,7-Dihydroxy-2-(4-nitrophenyl)-4H-chromen-4-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as a precursor for further functionalization, while the hydroxyl groups contribute to its antioxidant properties .
Properties
CAS No. |
144006-46-2 |
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Molecular Formula |
C15H9NO6 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
6,7-dihydroxy-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-11-6-14(8-1-3-9(4-2-8)16(20)21)22-15-7-13(19)12(18)5-10(11)15/h1-7,18-19H |
InChI Key |
DXOROZXTSJLKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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